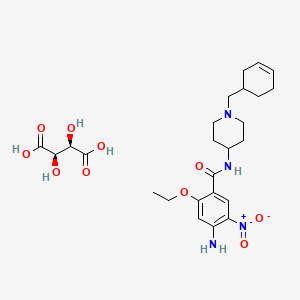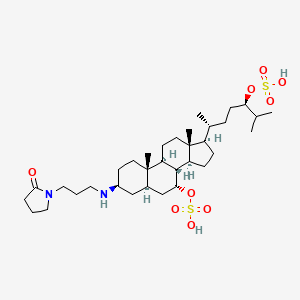
4-Aminotetrahydrobiopterin
Overview
Description
4-Aminotetrahydrobiopterin (also known as ronopterin or VAS 203) is a nitric oxide synthase inhibitor being developed for the treatment of traumatic brain injury . It is an allosteric nitric oxide (NO) synthase inhibitor interacting with the tetrahydrobiopterin binding site of the enzyme .
Molecular Structure Analysis
The molecular structure of 4-Aminotetrahydrobiopterin is similar to that of tetrahydrobiopterin (BH4), an essential cofactor in neuronal nitric oxide synthase (nNOS) . The structural and electronic properties of 4-Aminotetrahydrobiopterin have been compared with those of genipin and tetrahydrobiopterin using computer-assisted molecular modeling techniques .Scientific Research Applications
Molecular Modeling and nNOS Inhibition
4-Aminotetrahydrobiopterin (4-amino-H4B) has been studied in the context of molecular modeling and its role as an inhibitor of neuronal nitric oxide synthase (nNOS). Suzuki et al. (2007) compared the structural and electronic properties of genipin with tetrahydrobiopterin (H4B) and 4-amino-H4B. Their research utilized computer-assisted molecular modeling techniques to reveal that genipin shares similar structural and electronic properties with H4B, which is an essential cofactor in nNOS. This study suggests potential applications of 4-amino-H4B in the modulation of nNOS activity (Suzuki, Yamazaki, Chiba, & Sawanishi, 2007).
Hemodynamic Alterations and Organ Injury
Fitzal et al. (2002) explored the effects of 4-aminotetrahydrobiopterin (4-ABH4) on endotoxin-induced hemodynamic alterations and organ failure in rats. They found that 4-ABH4, administered after an endotoxin challenge, improved survival rates and reduced hemodynamic conditions and organ injury in rats. This study highlights the potential therapeutic applications of 4-ABH4 in managing endotoxin-induced medical conditions (Fitzal, Redl, Strohmaier, Werner, & Bahrami, 2002).
Role in Metabolic Processes
Tetrahydrobiopterin, including its analogues like 4-amino-H4B, plays a crucial role in various biological processes and pathological states due to its function as a cofactor in several enzymes. Werner-Felmayer, Golderer, and Werner (2002) reviewed the importance of tetrahydrobiopterin in neurotransmitter formation, vasorelaxation, and immune response. Their review encompasses the regulatory mechanisms and pharmacological effects of tetrahydrobiopterin and its analogues in different conditions, suggesting a broad range of applications in understanding and potentially treating various health conditions (Werner-Felmayer, Golderer, & Werner, 2002).
Mechanism of Action
properties
IUPAC Name |
(1R,2S)-1-[(6R)-2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6O2/c1-3(16)6(17)4-2-12-8-5(13-4)7(10)14-9(11)15-8/h3-4,6,13,16-17H,2H2,1H3,(H5,10,11,12,14,15)/t3-,4+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSDGUULXHNXGA-RPDRRWSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=NC(=NC(=C2N1)N)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=NC(=NC(=C2N1)N)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040394 | |
| Record name | 4-Aminotetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185243-78-1 | |
| Record name | Ronopterin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185243781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ronopterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12575 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RONOPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1Z87AY23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate](/img/structure/B1238656.png)




![methyl (3S,4R)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B1238667.png)




